REACTION_CXSMILES
|
[N+]([CH2:4][C:5](C)([OH:13])[CH2:6][CH2:7][CH:8]([N+:10]([O-:12])=[O:11])[CH3:9])([O-])=O>C1C=CC=CC=1>[N+:10]([CH:8]([CH3:9])[CH2:7][CH2:6][C:5](=[O:13])[CH3:4])([O-:12])=[O:11]
|
Name
|
1,5-dinitro-2-methyl-2-hexanol
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CCC(C)[N+](=O)[O-])(O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the alumina was removed by filtration
|
Type
|
CUSTOM
|
Details
|
After evaporation of the filtrate there
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CCC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |